molecular formula C7H7ClO4S2 B1296245 3-(Methylsulfonyl)benzenesulfonyl chloride CAS No. 5335-40-0

3-(Methylsulfonyl)benzenesulfonyl chloride

Cat. No. B1296245
CAS RN: 5335-40-0
M. Wt: 254.7 g/mol
InChI Key: CQEFJGDLGWJIRV-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H7ClO4S2 . It has an average mass of 254.711 Da and a monoisotopic mass of 253.947433 Da .


Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)benzenesulfonyl chloride consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 2 sulfur atoms . The structure is complex, with multiple bonds and functional groups contributing to its unique properties.


Physical And Chemical Properties Analysis

3-(Methylsulfonyl)benzenesulfonyl chloride has a density of 1.5±0.1 g/cm³ . Its boiling point is 449.7±37.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 68.1±3.0 kJ/mol . The flash point is 225.8±26.5 °C . The index of refraction is 1.555 .

Scientific Research Applications

    Scientific Field: Synthetic Chemistry

    • Application : Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists .
    • Methods of Application : New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .
    • Results or Outcomes : The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .

    Scientific Field: Organic Synthesis

    • Application : Benzenesulfonyl chloride is synthesized from sodium benzenesulfonate .
    • Methods of Application : In a 2-l. round-bottomed flask is placed a mixture of 250 g. (1.2 moles) of finely divided phosphorus pentachloride and 450 g. (2.5 moles) of sodium benzenesulfonate which has previously been dried for three hours at 140° .
    • Results or Outcomes : The yield of product boiling at 145–150° /45 mm. is 195–230 g. (74–87 per cent of the theoretical amount) .
  • Personal Protective Equipment : It is recommended to use personal protective equipment when handling this chemical .
  • Safety Measures : Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .
  • Chemical Structure and Properties : 3-(Methylsulfonyl)benzenesulfonyl chloride has the molecular formula C7H7ClO4S2 . Its average mass is 254.711 Da and its monoisotopic mass is 253.947433 Da .

Safety And Hazards

3-(Methylsulfonyl)benzenesulfonyl chloride is considered hazardous. It may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this chemical .

properties

IUPAC Name

3-methylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-13(9,10)6-3-2-4-7(5-6)14(8,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEFJGDLGWJIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277575
Record name 3-methylsulfonylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)benzenesulfonyl chloride

CAS RN

5335-40-0
Record name 3-(METHYLSULFONYL)BENZENESULFONYL CHLORIDE
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Record name 3-methylsulfonylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulfonyl)benzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Arikawa, H Nishida, O Kurasawa… - Journal of medicinal …, 2012 - ACS Publications
In our pursuit of developing a novel and potent potassium-competitive acid blocker (P-CAB), we synthesized pyrrole derivatives focusing on compounds with low log D and high ligand-…
Number of citations: 144 pubs.acs.org
Y Byun, SR Vogel, AJ Phipps, C Carnrot… - … and Nucleic Acids, 2008 - Taylor & Francis
Nineteen lipophilic thymidine phosphate-mimicking compounds were designed and synthesized as potential inhibitors of thymidine monophosphate kinase of Bacillus anthracis, a Gram…
Number of citations: 23 www.tandfonline.com
X Wu, H Shen, Y Zhang, C Wang, Q Li… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for the treatment of cancer and inflammatory diseases. Herein, we report our effort on the …
Number of citations: 8 pubs.acs.org
C Zhang, X Wu, A Wei, X Zhuang, H Xu, X Luo… - Available at SSRN … - papers.ssrn.com
The bromodomain and extra-terminal (BET) family proteins are considered as attractive therapeutic targets for treatment of various cancers. Here, we describe the design, optimization …
Number of citations: 0 papers.ssrn.com

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